6-bromo-3-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-2H-chromen-2-one
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Overview
Description
6-bromo-3-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-2H-chromen-2-one is a complex organic compound with a molecular formula of C21H19BrN2O4. This compound is notable for its unique structure, which includes a bromine atom, a methoxyphenyl group, and a piperazine ring. It is used in various scientific research applications due to its potential biological activities and chemical properties .
Preparation Methods
The synthesis of 6-bromo-3-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-2H-chromen-2-one typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the chromen-2-one core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the piperazine ring: This step involves the reaction of the intermediate with 4-(2-methoxyphenyl)piperazine under suitable conditions to form the final product.
Industrial production methods may involve optimization of these steps to improve yield and purity, often using automated synthesis equipment and stringent quality control measures .
Chemical Reactions Analysis
6-bromo-3-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.
Scientific Research Applications
6-bromo-3-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-2H-chromen-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 6-bromo-3-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-2H-chromen-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
6-bromo-3-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-2H-chromen-2-one can be compared with other similar compounds, such as:
3-acetyl-6-bromo-2H-chromen-2-one: This compound has a similar chromen-2-one core but differs in the substituents attached to it.
4-(2-methoxyphenyl)piperazine derivatives: These compounds share the piperazine ring and methoxyphenyl group but differ in other structural aspects.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
6-bromo-3-[4-(2-methoxyphenyl)piperazine-1-carbonyl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrN2O4/c1-27-19-5-3-2-4-17(19)23-8-10-24(11-9-23)20(25)16-13-14-12-15(22)6-7-18(14)28-21(16)26/h2-7,12-13H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZGVUFMPDSTKOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC4=C(C=CC(=C4)Br)OC3=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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